Isopropyl butyrate

概述

描述

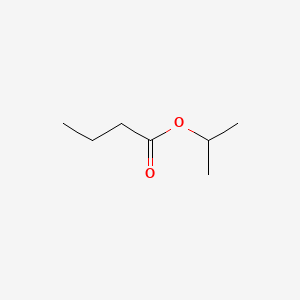

Isopropyl butyrate is an ester compound with the molecular formula C₇H₁₄O₂. It is known for its pleasant fruity odor, reminiscent of butyric acid. This compound is commonly used in the flavor and fragrance industry due to its appealing scent. This compound is also found naturally in various fruits and is used as a solvent in different industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Isopropyl butyrate can be synthesized through the esterification of butyric acid with isopropyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction is often conducted in a continuous flow reactor to optimize production efficiency. The use of enzyme-catalyzed esterification, particularly with lipases, has also been explored to produce this compound under milder conditions and with higher selectivity .

化学反应分析

Types of Reactions: Isopropyl butyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butyric acid and isopropyl alcohol.

Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of butyric acid and other oxidation products.

Reduction: Reduction reactions are less common for esters but can occur under specific conditions to yield alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Butyric acid and isopropyl alcohol.

Oxidation: Butyric acid and other oxidation products.

Reduction: Alcohols.

科学研究应用

Flavoring and Fragrance Industry

Isopropyl butyrate is widely used as a flavoring agent in the food industry due to its pleasant fruity scent reminiscent of apples and pears. It is often incorporated into beverages, confections, and baked goods to enhance flavor profiles. Additionally, it serves as a fragrance component in perfumes and personal care products, contributing to fresh and fruity notes.

Table 1: Applications in Flavoring and Fragrance

| Application Type | Description |

|---|---|

| Food Flavoring | Used in beverages, candies, and baked goods. |

| Fragrance | Incorporated in perfumes and personal care items. |

Pharmaceutical Applications

This compound has been studied for its potential therapeutic benefits. Research indicates that butyrate derivatives can influence metabolic pathways, particularly in the context of insulin sensitivity and glucose metabolism. For instance, studies have shown that butyrate can improve insulin sensitivity, which is crucial for managing conditions like diabetes .

Case Study: Insulin Sensitivity

A study investigated the effects of butyrate on glucose metabolism in adipocytes. The findings suggested that this compound could play a role in enhancing insulin sensitivity, potentially offering a new avenue for therapeutic intervention in metabolic disorders .

Industrial Solvent

In addition to its flavoring properties, this compound serves as an effective solvent in various industrial applications. Its low toxicity and ability to dissolve a wide range of substances make it suitable for use in coatings, adhesives, and cleaning agents.

Table 2: Industrial Uses of this compound

| Industrial Application | Description |

|---|---|

| Solvent | Used in coatings and adhesives due to low toxicity. |

| Cleaning Agents | Effective in formulations for cleaning products. |

Biofuel Production

Recent research has explored the potential of using butyric acid derivatives, including this compound, as precursors for biofuels. The increasing demand for sustainable energy sources has prompted investigations into the fermentation processes that produce butyric acid from biomass . this compound's properties may facilitate its use as an alternative fuel source.

Table 3: Biofuel Production Insights

| Aspect | Details |

|---|---|

| Source | Produced from biomass through fermentation processes. |

| Benefits | Sustainable alternative to fossil fuels; reduces greenhouse gas emissions. |

Research on Gut Health

This compound is also being researched for its role in gut health. Short-chain fatty acids like butyrate are known to have beneficial effects on gut microbiota and intestinal health. Studies indicate that engineered probiotic strains can produce butyrate, which may help maintain gut homeostasis and support overall health .

Case Study: Probiotic Engineering

A study engineered E. coli strains to produce butyrate efficiently. The research demonstrated that these strains could be utilized as probiotics to enhance gut health by providing a direct source of beneficial short-chain fatty acids . This application underscores the potential of this compound in therapeutic contexts related to gastrointestinal health.

作用机制

The mechanism of action of isopropyl butyrate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release butyric acid and isopropyl alcohol. Butyric acid, in particular, has been shown to have various biological effects, including anti-inflammatory and antimicrobial properties. The molecular targets and pathways involved include the modulation of gene expression and enzyme activity .

相似化合物的比较

Isopropyl butyrate can be compared with other esters such as:

Ethyl butyrate: Similar fruity odor, used in flavor and fragrance applications.

Methyl butyrate: Also has a fruity scent, commonly used in perfumes and as a flavoring agent.

Butyl butyrate: Used in similar applications but has a slightly different odor profile.

Uniqueness: this compound is unique due to its specific combination of isopropyl alcohol and butyric acid, which gives it distinct physical and chemical properties compared to other esters .

生物活性

Isopropyl butyrate (C7H14O2) is an ester formed from the reaction of isopropanol and butyric acid. This compound is primarily recognized for its applications in flavoring and as a solvent in various industrial processes. However, its biological activity, particularly in relation to antimicrobial properties and metabolic effects, has garnered increasing attention in recent research.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H14O2 |

| Appearance | Colorless liquid |

| Density | < 1 g/cm³ |

| Boiling Point | 130 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of short-chain fatty acids (SCFAs), including butyrate derivatives. While specific data on this compound's direct antimicrobial activity remains limited, its parent compound, butyrate, has demonstrated significant effects on immune function and microbial modulation.

- Macrophage Activation : Research indicates that butyrate can enhance the antimicrobial activity of macrophages by altering their metabolic pathways. This includes increased production of antimicrobial proteins such as calprotectin, which sequesters metal ions and enhances bacterial killing .

- Gene Expression Modulation : The presence of butyrate during macrophage differentiation leads to upregulation of genes associated with antimicrobial responses (e.g., S100A8, S100A9), suggesting that this compound may similarly influence immune cell function due to its structural relationship with butyric acid .

Lipolytic Activity

This compound has been investigated for its resistance to hydrolysis by lipases, particularly in dairy applications. A study highlighted that this compound was not significantly digested by milk lipase, while n-propyl butyrate showed higher susceptibility . This suggests potential applications where stability against enzymatic degradation is desired.

Table 2: Hydrolysis Rates of Butyrate Esters by Milk Lipase

| Ester Type | Hydrolysis Rate (mmol/hour) |

|---|---|

| n-Propyl Butyrate | High |

| This compound | Negligible |

Study on Clostridium Fermentation

A notable study reported the production of this compound through fermentation processes using Clostridium species. This research underscores the potential for biotechnological applications in producing flavor compounds from renewable resources . The findings suggest that microbial fermentation could be a sustainable method for synthesizing this compound, enhancing its availability for various applications.

Implications for Health and Nutrition

The implications of SCFAs like this compound extend into health and nutrition, particularly concerning gut microbiota modulation. While direct studies on this compound are scarce, related compounds have been shown to influence gut health positively by promoting beneficial bacteria growth and suppressing pathogenic strains.

属性

IUPAC Name |

propan-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOPEPMHKILNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | ISOPROPYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075288 | |

| Record name | Butanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl butyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless liquid | |

| Record name | ISOPROPYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

130.00 to 131.00 °C. @ 760.00 mm Hg | |

| Record name | Isopropyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohol and oils | |

| Record name | Isopropyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.869 (20°) | |

| Record name | Isopropyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

638-11-9 | |

| Record name | ISOPROPYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P33GFV8SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of isopropyl butyrate?

A1: this compound is an ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. [, ]

Q2: What are the applications of this compound?

A2: this compound is primarily used as a flavoring agent and fragrance ingredient due to its fruity odor, often described as resembling pineapple or apple. [, ]

Q3: How does this compound interact with biological systems?

A3: While specific interaction mechanisms are not fully elucidated in the provided research, this compound, as an ester, can be hydrolyzed by esterases present in various organisms. [] For instance, in the context of its use as a potential attractant for the West Indian fruit fly (Anastrepha obliqua), the compound likely interacts with olfactory receptors in the insect's antennae, eliciting a behavioral response. []

Q4: What is the stability of this compound?

A4: Although specific stability data isn't provided in the research excerpts, esters like this compound are generally susceptible to hydrolysis, particularly in acidic or basic conditions. []

Q5: Are there any known alternatives or substitutes for this compound in its various applications?

A5: Yes, other esters with similar fruity aromas, such as ethyl butyrate and butyl butyrate, can serve as alternatives to this compound in flavor and fragrance applications. [] The choice often depends on the desired flavor profile and cost considerations.

Q6: What analytical techniques are used to characterize and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in complex mixtures, such as those found in fruits, essential oils, or fragrance formulations. [, ]

Q7: Are there any environmental concerns related to the use and disposal of this compound?

A7: While specific information on the environmental impact of this compound is limited in the provided research, responsible practices for its use and disposal should be followed. This includes minimizing release into the environment and considering biodegradability factors.

Q8: What is the historical context of research on this compound?

A10: Research on this compound dates back to at least the early 20th century, with studies focusing on its physicochemical properties, including magneto-optical dispersion. [] Over time, research interests have expanded to encompass its applications as a flavor and fragrance ingredient, as well as its potential role in insect chemical ecology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。